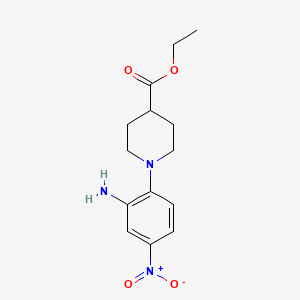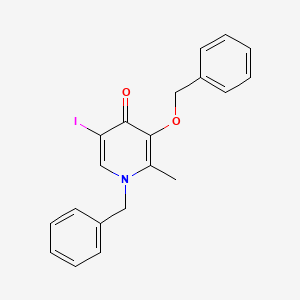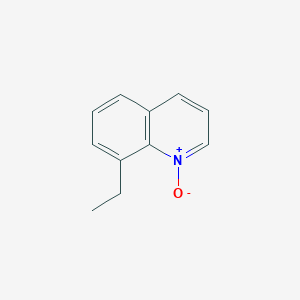
8-エチルキノリン 1-オキシド
概要
説明
8-Ethylquinoline 1-oxide is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, where an ethyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
科学的研究の応用
8-Ethylquinoline 1-oxide has several applications in scientific research:
作用機序
Target of Action
Quinoline motifs, which 8-ethylquinoline 1-oxide is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Mode of Action
It is known that quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline n-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Result of Action
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
準備方法
Synthetic Routes and Reaction Conditions
8-Ethylquinoline 1-oxide can be synthesized through the oxidation of 8-ethylquinoline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 8-ethylquinoline 1-oxide may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Ethylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent 8-ethylquinoline.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline dioxides.
Reduction: 8-Ethylquinoline.
Substitution: Halogenated or nitrated derivatives of 8-ethylquinoline 1-oxide.
類似化合物との比較
Similar Compounds
8-Methylquinoline N-oxide: Similar structure with a methyl group instead of an ethyl group.
Quinoline N-oxide: Lacks the ethyl substituent.
6-Methoxyquinoline N-oxide: Contains a methoxy group at the sixth position.
Uniqueness
8-Ethylquinoline 1-oxide is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound in specific synthetic applications .
特性
IUPAC Name |
8-ethyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBWZDDNNWJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?
A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


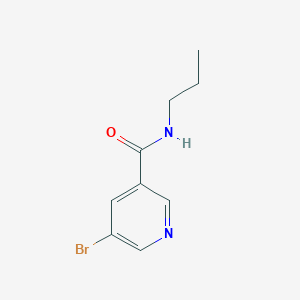
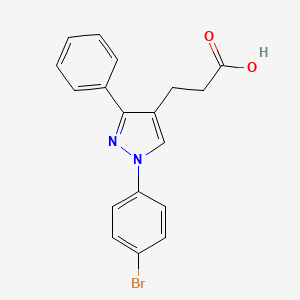
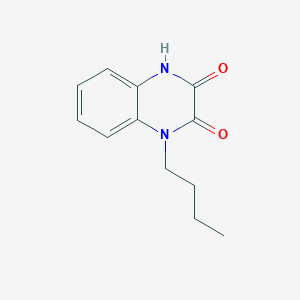
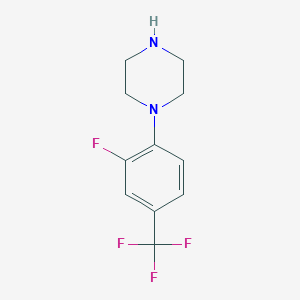
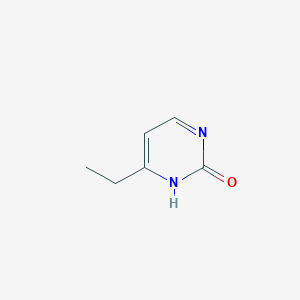
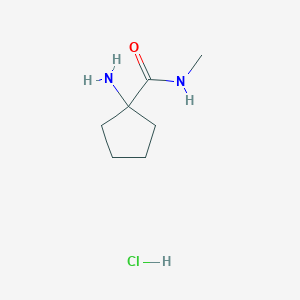
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
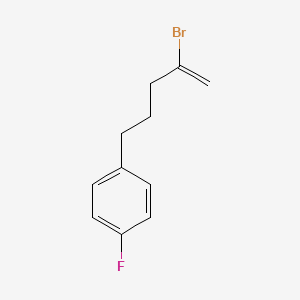
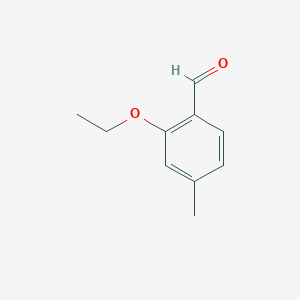
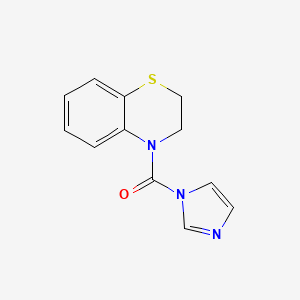
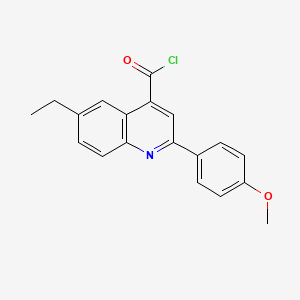
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
